cPLA2α Inhibitory Potency: Indazole vs Indole Core
A derivative of 1H-indazole-5-carboxylic acid—specifically 1-[3-(4-octylphenoxy)-2-oxopropyl]indazole-5-carboxylic acid—exhibits 7-fold higher inhibitory potency against cytosolic phospholipase A2α (cPLA2α) compared to the structurally analogous indole-5-carboxylic acid derivative bearing the identical N1-substituent [1]. The replacement of the indazole core with an indole core (benzene fused to pyrrole instead of pyrazole) substantially reduces inhibitory activity, demonstrating that the additional nitrogen atom in the indazole ring confers a significant pharmacophoric advantage [2].
| Evidence Dimension | cPLA2α inhibitory potency (fold-difference) |
|---|---|
| Target Compound Data | 7-fold more active than indole-5-carboxylic acid analog |
| Comparator Or Baseline | 1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid |
| Quantified Difference | 7-fold higher activity |
| Conditions | Enzyme inhibition assay; cytosolic phospholipase A2α (cPLA2α) target |
Why This Matters
Researchers developing cPLA2α or FAAH inhibitors should select the indazole-5-carboxylic acid scaffold over indole-5-carboxylic acid to achieve higher potency and avoid the activity loss associated with the indole core.
- [1] BRENDA Enzyme Database. Ligand entry: 1-[3-(4-octylphenoxy)-2-oxopropyl]indazole-5-carboxylic acid. BRENDA Ligand ID: 80217. View Source
- [2] Althaus J, Hake T, Hanekamp W, Lehr M. 1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety. J Enzyme Inhib Med Chem. 2016;31(sup1):131-140. View Source
